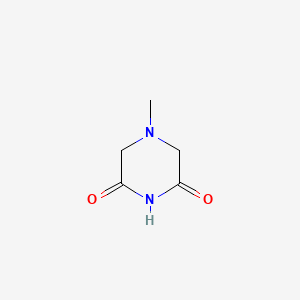

4-Methylpiperazine-2,6-dione

説明

Synthesis Analysis

The synthesis of 4-Methylpiperazine-2,6-dione and its derivatives can be achieved through several methods, often starting from basic amino acids or their derivatives. The synthesis process is notable for its ability to produce optically active forms of the compound, which is crucial for its potential applications in various fields, including medicinal chemistry and materials science. For instance, the synthesis of 1-hydroxypiperazine-2,5-diones, closely related to 4-Methylpiperazine-2,6-dione, showcases the methodological versatility in obtaining these compounds from Boc-L-amino acids and N-benzyloxyglycine methyl ester, highlighting the efficiency and flexibility of synthesis strategies employed for these types of compounds (Akiyama et al., 1989).

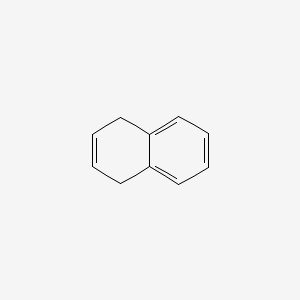

Molecular Structure Analysis

The molecular structure of 4-Methylpiperazine-2,6-dione and its derivatives has been a subject of considerable interest due to the conformational aspects these compounds can exhibit. For example, N4-methylation of certain piperazine-2,5-diones has been shown to change their folded conformation to an extended conformation, highlighting the impact of subtle structural modifications on the overall molecular geometry and its potential implications for reactivity and interaction with biological targets (Nakao et al., 2016).

Chemical Reactions and Properties

4-Methylpiperazine-2,6-dione and its analogs participate in a wide range of chemical reactions, demonstrating their versatility as organic substrates. These compounds are known for their enamine and Michael reactivity, allowing for addition reactions to the C–C double bond by electrophiles, nucleophiles, radicals, and oxidizing agents in a stereoselective manner. Such reactivity paves the way for the synthesis of natural product analogues and serves as precursors for interesting amino or keto acid derivatives by cleavage of the diketopiperazine ring (Liebscher & Jin, 1999).

Physical Properties Analysis

The physical properties of 4-Methylpiperazine-2,6-dione, such as its melting point, solubility, and crystal structure, are critical for its handling and application in various domains. Research into related compounds has provided insights into these aspects, with detailed characterizations conducted through techniques like single-crystal X-ray diffraction and spectroscopic methods, offering a basis for understanding the physical characteristics of 4-Methylpiperazine-2,6-dione derivatives (Pan et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-Methylpiperazine-2,6-dione, including its reactivity, stability, and interaction with other chemical entities, are influenced by its unique structure. The compound's participation in condensation reactions, for example, has been utilized in the synthesis of complex molecules, indicating its utility in organic synthesis and potential applications in developing pharmacologically active compounds (Gallina & Liberatori, 1974).

科学的研究の応用

-

Synthesis of Piperazine Derivatives

- Field : Organic Chemistry

- Application : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- Methods : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Results : The synthesis of these important heterocycles have been reported and reviewed in recent years .

-

Identification and Analysis of Piperazines

- Field : Analytical Chemistry

- Application : This involves the identification and analysis of piperazines in seized materials .

- Methods : The methods include sampling, solubility tests, screening tests, microcrystalline tests, thin-layer chromatography (TLC), gas chromatography (GC) with flame ionization detection (GC-FID), gas chromatography-mass spectrometry (GC-MS), gas chromatography-infrared detection (GC-IRD), high pressure liquid chromatography (HPLC), capillary electrophoresis (CE), and Fourier transform infrared (FTIR) spectroscopy .

- Results : The results of these methods provide data for the identification and analysis of piperazines .

-

Treatment of Sickle Cell Disease and β-Thalassemia

- Field : Medical Chemistry

- Application : The application discloses compounds, their preparation, use, pharmaceutical composition, and treatment. The compounds are novel substituted piperidine-2,6-dione derivatives and are useful for treatment of sickle cell disease and β-thalassemia .

- Methods : The compounds are designed to reduce widely interspaced zinc finger motif (WIZ) protein expression levels and/or induce fetal hemoglobin (HbF) protein expression levels .

- Results : The application of these compounds can ameliorate symptoms in SCD and β-thalassemia patients .

-

Synthesis of Piperidine-2,6-Diones

- Field : Organic Chemistry

- Application : Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs. They serve as valuable and versatile synthetic intermediates in organic synthesis .

- Methods : A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .

- Results : This method could be used for the synthesis of niraparib, a first-line drug for the treatment of ovarian cancer, in seven steps, significantly reducing the synthesis steps and successfully reaching the 100-gram level .

-

Investigation of Permeation of Theophylline through Skin

- Field : Pharmaceutical Chemistry

- Application : This involves the investigation of the permeation of theophylline through skin using selected piperazine-2,5-diones .

- Methods : In vitro experiments were performed using vertical Franz diffusion cells at constant temperature 34 ± 0.5 °C and using full-thickness pig (Sus scrofa f. domestica) ear skin . All the compounds were applied in ratio 1:10 (w/w) relative to the amount of theophylline .

- Results : One hour after application, the permeated amount of theophylline from formulations with alaptide and (3S,6S)-3,6-dimethylpiperazine-2,5-dione, was ca. 15- and 12-fold higher, respectively, than from the formulation without the tested compounds .

-

Synthesis of Titanium Cluster

- Field : Inorganic Chemistry

- Application : This involves the synthesis of a hexanuclear titanium cluster using (2Z,6Z)-piperidine-2,6-dione dioxime .

- Methods : The reaction of the cyclic ligand (2Z,6Z)-piperidine-2,6-dione dioxime with TiCl4 and KOH yielded the hexanuclear cluster .

- Results : The resulting cluster possesses a new {Ti6O5} structural motif .

特性

IUPAC Name |

4-methylpiperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-7-2-4(8)6-5(9)3-7/h2-3H2,1H3,(H,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVYITBTXCMVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209549 | |

| Record name | 4-Methylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylpiperazine-2,6-dione | |

CAS RN |

60725-35-1 | |

| Record name | 4-Methylpiperazine-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060725351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpiperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperazine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1213314.png)

![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)

![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methylanilino)-N-(2-furanylmethyl)-2-(3-pyridinyl)acetamide](/img/structure/B1213321.png)

![3-[(2-chlorophenyl)methyl]-N-phenyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1213322.png)